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For researchers, scientists, and drug development professionals venturing into the intricate

world of proteomics, sample contamination is a pervasive and often frustrating challenge. The

presence of extraneous proteins and chemical compounds can obscure meaningful biological

data, leading to skewed results and unreliable conclusions. This technical support center

provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to

help you identify, prevent, and mitigate contamination in your proteomics experiments.

Troubleshooting Guide: A-Z of Contamination
Issues
This guide addresses specific issues you might encounter during your experiments, offering

step-by-step solutions to get your research back on track.

Issue: High abundance of keratin peaks in my mass spectrometry data.

Q1: What are the primary sources of keratin contamination?

Keratin is one of the most common protein contaminants in proteomics, primarily originating

from human skin, hair, and nails.[1][2][3] It can also be introduced into samples from dust,
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clothing (especially wool), and latex gloves.[3] Any laboratory surface, piece of glassware, or

chemical reagent left exposed to the atmosphere can accumulate keratin-containing dust.[4][5]

Q2: How can I prevent keratin contamination during sample preparation?

Work in a clean environment: Whenever possible, perform all sample preparation steps in a

laminar flow hood to minimize exposure to airborne dust and skin particles.[1][2][3]

Personal Protective Equipment (PPE): Always wear non-latex gloves and a clean lab coat.[3]

Change gloves frequently, especially after touching surfaces like pens, notebooks, or door

handles.[6] Avoid wearing natural fiber clothing, such as wool, in the lab.[1][2]

Clean Surfaces and Equipment: Regularly wipe down workbenches and equipment with

ethanol or methanol.[3]

Proper Handling of Labware: Use fresh, high-quality microcentrifuge tubes (Eppendorf brand

is recommended).[4][5] Keep tubes and reagent containers covered at all times.[4][5] Wash

glassware thoroughly, rinsing with high-purity water and then an organic solvent like

isopropanol (IPA) before use.[5]

Reagent Purity: Use high-purity, HPLC-grade solvents and analytical-grade reagents.[4][5]

Avoid using communal lab chemicals, as they are a common source of contamination.[5][6]

Q3: I've already prepared my samples and suspect keratin contamination. What can I do?

While prevention is key, some post-preparation cleanup is possible. In-gel digestion can help

separate your proteins of interest from some contaminants.[7] Additionally, utilizing exclusion

lists in your mass spectrometry software can instruct the instrument to ignore the masses of

common keratin peptides, allowing more instrument time to be dedicated to your true sample.

[8][9]

Issue: My spectra are dominated by regularly spaced peaks, suggesting polymer

contamination.

Q1: What are these repeating peaks in my mass spectrometry data?
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These characteristic patterns are often indicative of polymer contamination. The most common

culprits are:

Polyethylene glycols (PEGs): These show up as peaks separated by 44 Da and are found in

many detergents (Triton X-100, Tween, NP-40), soaps, and even some lab wipes.[1][4][5]

Polysiloxanes: These appear as peaks separated by 74 or 76 Da and can leach from

siliconized surfaces and some plasticware.[4][5]

Q2: How can I avoid PEG and polysiloxane contamination?

Avoid Contaminating Detergents: Do not use PEG-containing detergents for cell lysis or

cleaning.[1][5] If their use is unavoidable, they must be thoroughly removed before analysis.

Proper Glassware Cleaning: Wash your own glassware using hot water and/or organic

solvents, followed by at least 10 rinses with high-purity water.[4] Avoid dishwashing soap, as

it often contains PEG.[5][6]

Choose Labware Carefully: Use high-quality, virgin plastic tips and tubes.[4] Avoid siliconized

products.[4][5] Do not store organic solvents in plastic tubes, as contaminants can leach out.

[5]

Water Quality: Use freshly produced, high-quality water. Water that has been stored for

several days can accumulate contaminants.[1][2]

Q3: How can I remove PEG contamination from my existing samples?

Running your protein sample on an SDS-PAGE gel is an effective way to separate proteins

from most PEGs and PEG-containing detergents.[4][5][6] Solid-phase extraction (SPE) can

also be used to remove PEG contaminants.[1]

Issue: I'm seeing poor ionization and signal suppression in my results.

Q1: What could be causing poor ionization of my peptides?

High salt concentrations are a major cause of ion suppression in mass spectrometry.[5][6] Salts

containing sodium (Na) or potassium (K), such as those found in phosphate-buffered saline

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chromatographyonline.com/view/pitfalls-in-proteomics-avoiding-problems-that-can-occur-before-data-acquisition-begins
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://www.chromatographyonline.com/view/pitfalls-in-proteomics-avoiding-problems-that-can-occur-before-data-acquisition-begins
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://www.chromatographyonline.com/view/pitfalls-in-proteomics-avoiding-problems-that-can-occur-before-data-acquisition-begins
https://www.chromatographyonline.com/view/pitfalls-in-proteomics-avoiding-problems-that-can-occur-before-data-acquisition-begins-eu-
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://www.chromatographyonline.com/view/pitfalls-in-proteomics-avoiding-problems-that-can-occur-before-data-acquisition-begins
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(PBS), are particularly problematic.[5]

Q2: What are considered "mass spec friendly" salts and buffers?

Only volatile salts, such as ammonium bicarbonate and ammonium acetate, are suitable for

mass spectrometry, and typically at concentrations below 100 mM.[5][6]

Q3: How can I remove excess salt from my samples?

Samples containing high salt concentrations need to be desalted prior to mass spectrometry

analysis.[5][7] This can be achieved using reversed-phase cleanup methods like solid-phase

extraction (SPE) with C18 columns or tips.[1][10]

Frequently Asked Questions (FAQs)
Q: What are the most common contaminants in proteomics experiments? A: The most

frequently encountered contaminants are keratins (from skin, hair, dust), polyethylene glycols

(PEGs) and related detergents, polysiloxanes (from plastics and siliconized surfaces), and salts

from buffers.[1][4][5][6]

Q: Can I use communal lab reagents for my proteomics sample preparation? A: It is strongly

advised not to use communal lab chemicals.[4][6] These are a common source of cross-

contamination. For proteomics, it is best practice to have a dedicated set of high-purity

reagents.

Q: Is it necessary to work in a laminar flow hood? A: While not always possible, working in a

laminar flow hood is highly recommended as it significantly minimizes keratin contamination

from airborne dust and particles.[1][2][3]

Q: My protein of interest is in low abundance. How critical is it to avoid contamination? A: It is

extremely critical. Contaminants can easily overwhelm the signal from low-abundance proteins,

making their detection and quantification impossible.[1][5] The lower the concentration of your

analyte, the more susceptible it is to interference from even trace amounts of contaminants.[5]

Quantitative Data Summary
The impact of contamination can be significant, as highlighted by the following data:
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Contaminant Prevalence/Impact Source(s)

Keratin

Can constitute over 25% of the

total peptide content in a

sample.[1][2]

[1][2]

Experimental Protocols & Workflows
Protocol: Basic Keratin Contamination Prevention

Prepare the Workspace: Before starting, thoroughly wipe down the laminar flow hood or your

workbench with 70% ethanol.[3]

Personal Attire: Put on a clean lab coat and new, non-latex gloves.[3]

Prepare Reagents: Aliquot fresh, high-purity reagents into new microcentrifuge tubes. Do not

use stock bottles that have been used for other non-proteomics experiments.

Sample Handling: Keep all sample tubes, pipette tip boxes, and reagent containers closed

whenever not in use.[4]

Gel Electrophoresis (if applicable):

Thoroughly wash glass plates with 70% ethanol before casting a gel.[3]

Use pre-cast gels and ready-made buffers to minimize sources of contamination.[3]

Disassemble the gel plates within the laminar flow hood.[3]

Stain and destain the gel in a clean container that has been rinsed with high-purity water

and ethanol/methanol.[3] Keep the container covered.[5]

Visual Guides
Below are diagrams illustrating key workflows and logical relationships in managing proteomics

sample contamination.
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Caption: A troubleshooting workflow for identifying and addressing common proteomics

contaminants.
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Caption: A preventative workflow for clean proteomics sample preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1588253?utm_src=pdf-custom-synthesis
https://www.chromatographyonline.com/view/pitfalls-in-proteomics-avoiding-problems-that-can-occur-before-data-acquisition-begins
https://www.chromatographyonline.com/view/pitfalls-in-proteomics-avoiding-problems-that-can-occur-before-data-acquisition-begins-eu-
https://www.med.unc.edu/proteomics-metabolomics/wp-content/uploads/sites/774/2020/08/UNC-Proteomics-Sample-Prep-Tips-2020-1.pdf
https://mbdata.science.ru.nl/share/federica/Desktop/ESF%20Project%20(the%20Netherlands%202014)/MassSpec/Mass%20Spectrometry%20Contaminants.pdf
https://www.ijm.fr/wp-content/uploads/2023/02/Minimizing-contamination-in-Proteomics.pdf
https://mass-spec.chem.ufl.edu/wp-content/uploads/sites/17/2014/03/Minimizing-Contamination-7-14.pdf
https://www.chromatographyonline.com/view/sample-preparation-guide-mass-spectrometry-based-proteomics-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC3714598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3714598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10040255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10040255/
https://m.youtube.com/watch?v=G26WZ6fzZo4
https://www.benchchem.com/product/b1588253#overcoming-sample-contamination-in-proteomics
https://www.benchchem.com/product/b1588253#overcoming-sample-contamination-in-proteomics
https://www.benchchem.com/product/b1588253#overcoming-sample-contamination-in-proteomics
https://www.benchchem.com/product/b1588253#overcoming-sample-contamination-in-proteomics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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